Cas no 61564-89-4 (5-Bromo-2-propoxybenzaldehyde)
5-Bromo-2-propoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-propoxybenzaldehyde
- 5-bromo-2-propoxy-benzaldehyde
- Benzaldehyde,5-bromo-2-propoxy
- SY082662
- DTXSID00366395
- AKOS000113399
- VS-04114
- EN300-16121
- Z53834337
- 61564-89-4
- E73936
- BBL014016
- STK198937
- CS-0141065
- MFCD02257398
- SASOCTFNKIYVBF-UHFFFAOYSA-N
- SCHEMBL5699880
- ALBB-001274
-
- MDL: MFCD02257398
- Inchi: 1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3
- InChI Key: SASOCTFNKIYVBF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=O)C=1)OCCC
Computed Properties
- Exact Mass: 241.99400
- Monoisotopic Mass: 241.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 3.05040
5-Bromo-2-propoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
5-Bromo-2-propoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM113408-25g |
5-bromo-2-propoxybenzaldehyde |
61564-89-4 | 95% | 25g |
$503 | 2021-06-17 | |
| TRC | B997165-10mg |
5-Bromo-2-propoxybenzaldehyde |
61564-89-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997165-50mg |
5-Bromo-2-propoxybenzaldehyde |
61564-89-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B997165-100mg |
5-Bromo-2-propoxybenzaldehyde |
61564-89-4 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM113408-25g |
5-bromo-2-propoxybenzaldehyde |
61564-89-4 | 95% | 25g |
$503 | 2022-06-10 | |
| A2B Chem LLC | AG66273-1g |
5-Bromo-2-propoxybenzaldehyde |
61564-89-4 | 97% | 1g |
$60.00 | 2024-04-19 | |
| A2B Chem LLC | AG66273-5g |
5-Bromo-2-propoxybenzaldehyde |
61564-89-4 | 97% | 5g |
$166.00 | 2024-04-19 | |
| A2B Chem LLC | AG66273-10g |
5-Bromo-2-propoxybenzaldehyde |
61564-89-4 | 97% | 10g |
$299.00 | 2024-04-19 | |
| Crysdot LLC | CD12054412-25g |
5-Bromo-2-propoxybenzaldehyde |
61564-89-4 | 95+% | 25g |
$533 | 2024-07-24 | |
| Ambeed | A981566-1g |
5-Bromo-2-propoxybenzaldehyde |
61564-89-4 | 97% | 1g |
$47.0 | 2025-04-18 |
5-Bromo-2-propoxybenzaldehyde Suppliers
5-Bromo-2-propoxybenzaldehyde Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-Bromo-2-propoxybenzaldehyde
Introduction to 5-Bromo-2-propoxybenzaldehyde (CAS No. 61564-89-4)
5-Bromo-2-propoxybenzaldehyde (CAS No. 61564-89-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its bromine and propoxy substituents on a benzaldehyde backbone, which contribute to its reactivity and functional versatility.
The molecular structure of 5-Bromo-2-propoxybenzaldehyde consists of a benzene ring with a bromine atom at the 5-position and a propoxy group at the 2-position, along with an aldehyde functional group at the 1-position. This configuration imparts specific electronic and steric properties that make it an attractive starting material for a wide range of chemical transformations. The presence of the bromine atom provides a handle for further functionalization through various substitution reactions, while the propoxy group can be utilized in etherification or other reactions involving the oxygen atom.
In the context of pharmaceutical research, 5-Bromo-2-propoxybenzaldehyde has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of potent inhibitors of specific enzymes involved in cancer pathways. The bromine substituent can be readily replaced with other functional groups to fine-tune the pharmacological properties of the final product, making it a valuable tool in drug discovery.
Beyond pharmaceutical applications, 5-Bromo-2-propoxybenzaldehyde has also found utility in materials science. Its ability to undergo selective chemical reactions makes it suitable for the preparation of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound as a building block for synthesizing conductive polymers with enhanced electrical conductivity and mechanical stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.
In organic synthesis, 5-Bromo-2-propoxybenzaldehyde serves as a versatile starting material for a variety of synthetic routes. Its reactivity can be harnessed to construct complex molecules with high efficiency and selectivity. A notable example is its use in the synthesis of natural products and their analogs. A study published in Tetrahedron Letters demonstrated the successful application of this compound in the total synthesis of a complex marine natural product with potent anti-inflammatory activity. The ability to introduce multiple functional groups through sequential reactions highlights its utility as a key intermediate in synthetic chemistry.
The safety and handling of 5-Bromo-2-propoxybenzaldehyde are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 5-Bromo-2-propoxybenzaldehyde (CAS No. 61564-89-4) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers engaged in drug discovery, materials science, and organic synthesis. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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